molecular formula C4H7N5 B1455350 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine CAS No. 787545-18-0

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine

Cat. No.: B1455350
CAS No.: 787545-18-0
M. Wt: 125.13 g/mol
InChI Key: SVOLEXMNCRMWRG-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is a compound with the molecular formula C4H7N5 and a molecular weight of 125.13 g/mol . It features a cyclopropane ring attached to a tetrazole moiety, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that they may interact with a variety of biological targets, including enzymes and receptors, in a manner similar to carboxylic acids.

Mode of Action

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions, potentially altering their function.

Biochemical Pathways

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level, potentially altering cellular function and signaling.

Action Environment

It’s worth noting that all energetic salts showed good thermal stabilities with decomposition temperatures ranging from 212 to 259 °c . This suggests that the compound may be stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in nitrogen metabolism, such as nitric oxide synthase. The interaction between this compound and nitric oxide synthase can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes .

Additionally, this compound can bind to specific proteins, altering their conformation and activity. This binding can affect protein-protein interactions and downstream signaling pathways, highlighting the compound’s potential as a modulator of biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP). By modulating cGMP levels, this compound can impact neurotransmission and synaptic plasticity .

Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation . The compound’s influence on cellular metabolism is particularly notable, as it can alter the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One primary mechanism is the binding of the compound to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins .

Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis. This interaction can result in changes in the transcriptional and translational profiles of cells, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine typically involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under specific conditions . The reaction is catalyzed by Yb(OTf)3, which facilitates the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Structural Overview

The compound's molecular formula is C4H7N5C_4H_7N_5, and it features a cyclopropane ring substituted with a tetrazole group. The unique combination of these structural elements contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine can act against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Tetrazole-containing compounds have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in clinical settings .

3. Central Nervous System Effects

There is growing interest in the neuropharmacological effects of tetrazole derivatives. Some studies suggest that this compound may influence neurotransmitter systems and could be explored for treating neurological disorders such as depression or anxiety .

Materials Science Applications

4. Polymer Chemistry

The incorporation of tetrazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing this compound exhibit improved resistance to degradation under various environmental conditions .

5. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for developing new catalysts or sensors. Studies have indicated that tetrazole ligands can stabilize metal ions in various oxidation states, which could be utilized in catalytic processes or in the design of novel electronic materials .

Agricultural Chemistry Applications

6. Pesticide Development

Research into the use of tetrazole derivatives in agrochemicals has shown promise for developing effective pesticides. The unique reactivity of this compound may lead to the synthesis of novel compounds with selective herbicidal or insecticidal properties .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated against resistant bacterial strainsDemonstrated significant activity against Staphylococcus aureus
Investigation of Anticancer PropertiesAssessed effects on tumor cell linesInduced apoptosis in specific cancer types
Neuropharmacological StudyExamined effects on neurotransmitter systemsPotential anxiolytic effects observed in animal models

Comparison with Similar Compounds

Similar compounds to 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine include:

The uniqueness of this compound lies in its combination of a cyclopropane ring and a tetrazole moiety, which imparts specific reactivity and binding characteristics not found in other similar compounds.

Biological Activity

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is a compound characterized by its unique structural features, comprising a cyclopropane ring and a tetrazole moiety. This compound has garnered attention in various fields of biochemical research due to its potential biological activities, particularly in modulating enzyme functions and cellular processes.

  • Molecular Formula : C4H7N5
  • Molecular Weight : 125.13 g/mol
  • CAS Number : 787545-18-0

This compound interacts with several biological targets:

Enzyme Interaction :

  • It has been shown to influence the activity of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), which plays a significant role in various physiological processes such as vasodilation and neurotransmission.

Protein Binding :

  • The compound can bind to specific proteins, altering their conformation and activity. This interaction can affect protein-protein interactions and downstream signaling pathways, indicating its potential as a biochemical modulator.

Cellular Effects

The compound's effects on different cell types have been documented:

Neuronal Cells :

  • It influences signaling pathways involving cyclic guanosine monophosphate (cGMP), impacting neurotransmission and synaptic plasticity.

Gene Expression :

  • By interacting with transcription factors and regulatory proteins, it can alter gene expression related to metabolism, growth, and differentiation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related tetrazole compounds. For example:

  • Compounds similar to this compound were tested against various bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains .

Cytotoxicity

In vitro assays conducted on human cancer cell lines showed that derivatives of tetrazole compounds did not exhibit cytotoxic effects at concentrations below 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of tetrazole derivatives and their biological activity has been explored:

  • Modifications in the tetrazole ring or the cyclopropane structure can significantly impact their reactivity and binding properties. For instance, substituting different groups on the tetrazole moiety has been shown to enhance antibacterial efficacy while maintaining low cytotoxicity .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
1-methyl-1H-tetrazol-5-aminoMethyl group instead of cyclopropaneDifferent reactivity and binding
1,3,5-tris(1H-tetrazol-5-yl)benzeneMultiple tetrazole ringsEnhanced electronic properties
1-(1H-tetrazol-5-yl)cyclopropan-1-aminoCyclopropane ring + tetrazoleNotable enzyme modulation

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-4(1-2-4)3-6-8-9-7-3/h1-2,5H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOLEXMNCRMWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787545-18-0
Record name 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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